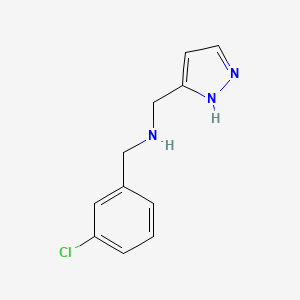
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, also known as CPME, is a chemical compound that has been studied for its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine is not fully understood. It is believed to act as an agonist of the imidazoline I2 receptor, which is involved in the regulation of pain and inflammation. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have minimal toxicity in animal studies. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine has also been shown to have good stability and solubility in various solvents. However, there are also limitations to the use of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine in lab experiments. Its mechanism of action is not fully understood, which limits its potential applications. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine also has limited water solubility, which may make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine. Further studies are needed to fully understand its mechanism of action and potential applications. 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine could be further studied as a potential drug candidate for the treatment of pain and inflammation. It could also be studied for its potential use as a ligand in metal-organic frameworks and as a fluorescent probe for the detection of metal ions. Additionally, further studies could be conducted to improve the water solubility of 1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which would make it more versatile for use in lab experiments.
Méthodes De Synthèse
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine can be synthesized through a multi-step process involving the reaction of 3-chlorobenzaldehyde with hydrazine hydrate, followed by the reaction of the resulting intermediate with 1H-pyrazole-5-carboxylic acid. The final product is obtained through a reduction reaction using sodium borohydride.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-3-1-2-9(6-10)7-13-8-11-4-5-14-15-11/h1-6,13H,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUASYNVHTLXRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)
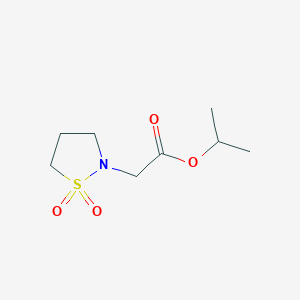
![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
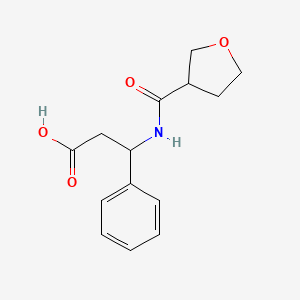
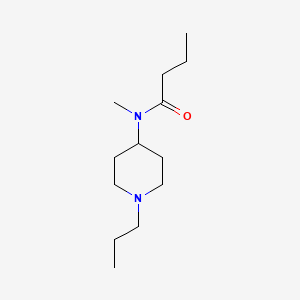
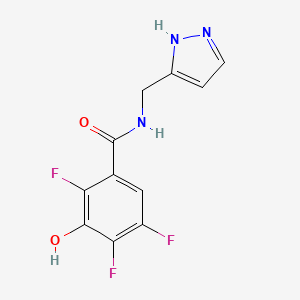
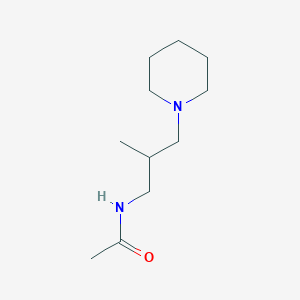
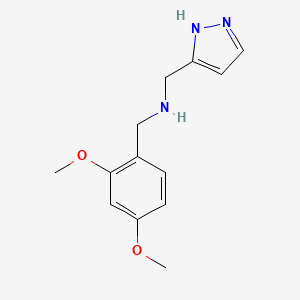
![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
![N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587442.png)

![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)
